1-Isopropyl-4-nitrobenzene

Catalog No.
S1538063
CAS No.
1817-47-6
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-4-nitrobenzene

CAS Number

1817-47-6

Product Name

1-Isopropyl-4-nitrobenzene

IUPAC Name

1-nitro-4-propan-2-ylbenzene

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3

InChI Key

JXMYUMNAEKRMIP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)[N+](=O)[O-]

1-Isopropyl-4-nitrobenzene, also known as 4-nitrocumene, is an organic compound with the molecular formula C9H11NO2C_9H_{11}NO_2. It appears as a light yellow to brown liquid with a density of approximately 1.09 g/mL at 25°C and a boiling point between 106-107°C under reduced pressure (11 mm Hg) . This compound is classified as an irritant and poses risks of skin, eye, and respiratory irritation upon exposure . Its chemical structure consists of a nitro group (NO2-NO_2) attached to a benzene ring that is further substituted with an isopropyl group (C(CH3)2-C(CH_3)_2) at the para position.

Organic Synthesis

1-Isopropyl-4-nitrobenzene is an intermediate used in the synthesis of various organic compounds. Its presence introduces a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) into the final molecule, influencing its chemical properties. A research paper describes its use in the synthesis of substituted indoles, which are nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

Material Science

Research suggests that 1-Isopropyl-4-nitrobenzene can be employed in the development of functional materials. A study explores its potential as a precursor for the synthesis of metal-organic frameworks (MOFs) []. MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.

Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles can replace the nitro group under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, resulting in 1-isopropyl-4-aminobenzene.
  • Electrophilic Aromatic Substitution: The presence of the nitro group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization at other positions on the ring.

Research indicates that 1-isopropyl-4-nitrobenzene exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects against certain bacterial strains.
  • Toxicity: The compound has been identified as having irritant properties, which necessitates caution during handling due to its potential effects on human health .

The synthesis of 1-isopropyl-4-nitrobenzene typically involves:

  • Nitration of Cumene: The primary method for synthesizing this compound is through the nitration of cumene using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of ortho-, meta-, and para-nitrocumene, which can be separated by rectification to obtain the desired para isomer .

1-Isopropyl-4-nitrobenzene finds applications in various fields:

  • Intermediate in Herbicides: It serves as an intermediate in the production of herbicides such as Isoproturon .
  • Chemical Research: The compound is utilized in organic synthesis and research due to its reactive nature and ability to undergo further chemical transformations.

Interaction studies involving 1-isopropyl-4-nitrobenzene have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential applications in drug design and material science. Additionally, investigations into its toxicological profile are essential for understanding safe handling practices.

Several compounds share structural similarities with 1-isopropyl-4-nitrobenzene. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
4-NitrophenolC6H5NO3C_6H_5NO_3Hydroxyl group enhances solubility
CumeneC9H10C_9H_{10}Lacks nitro group; used in polymer production
2-Isopropyl-5-nitrophenolC9H11NO3C_9H_{11}NO_3Different positioning of functional groups
4-MethylphenolC7H8OC_7H_{8}OSimilar aromatic structure but no nitro group

Uniqueness: The presence of both an isopropyl and a nitro group distinguishes 1-isopropyl-4-nitrobenzene from other similar compounds. Its specific reactivity profile allows it to serve unique roles in organic synthesis and agricultural chemistry.

XLogP3

3.5

LogP

3.45 (LogP)

UNII

4MYK0B424T

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1817-47-6

Wikipedia

4-isopropylnitrobenzene

General Manufacturing Information

Benzene, 1-(1-methylethyl)-4-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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